

Application Note: In Vitro Characterization of Fructoseglutamic Acid Disodium Salt

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Compound of Interest

Compound Name: *Fructoseglutamic Acid Disodium Salt*
Cat. No.: *B1162887*

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Introduction & Scientific Context

Fructoseglutamic Acid Disodium Salt (Fru-Glu; CAS: 31105-01-8 for acid form) is a prominent Amadori rearrangement product (ARP) formed via the non-enzymatic Maillard reaction between D-fructose and L-glutamic acid. While historically categorized as a flavor precursor (umami/kokumi enhancer) in food science, recent translational research has repositioned Fru-Glu as a bioactive lead compound for metabolic regulation and nutraceutical development.

For drug development professionals, Fru-Glu presents a unique profile:

- **Metabolic Modulation:** Structural similarity to disaccharides allows it to interact with carbohydrate-hydrolyzing enzymes (α-glucosidase), offering potential for postprandial glycemic control.
- **Redox Activity:** As an early-stage Maillard product, it exhibits antioxidant capacity without the cytotoxicity associated with advanced glycation end-products (AGEs).
- **Physicochemical Challenge:** The disodium salt form is highly hygroscopic, requiring specific handling protocols to ensure experimental reproducibility.

This guide provides a standardized workflow for the in vitro assessment of Fru-Glu, moving from stability profiling to functional bioassays.

Material Handling & Stock Preparation

Critical Warning: **Fructoseglutamic Acid Disodium Salt** is extremely hygroscopic. Exposure to ambient moisture will rapidly alter the effective mass, leading to concentration errors in quantitative assays.

Protocol A: Anhydrous Stock Solution Preparation

Objective: To prepare a verified 100 mM stock solution.

- Equilibration: Allow the lyophilized product vial to equilibrate to room temperature in a desiccator before opening.
- Weighing:
 - Use an analytical balance with a readability of 0.01 mg.
 - Weigh rapidly into a pre-tared, amber glass vial.
 - Calculation: MW of Fru-Glu Disodium Salt
353.23 g/mol ^[1]
 - Target Mass: 35.32 mg for 1 mL of 100 mM stock.
- Solubilization:
 - Dissolve in sterile, nuclease-free water or PBS (pH 7.4).
 - Note: Avoid DMSO if possible, as the salt is highly water-soluble. If DMSO is required for co-solubility with other hydrophobic drugs, ensure the final DMSO concentration in cell culture is
- Sterilization: Filter through a 0.22 μm PVDF syringe filter.

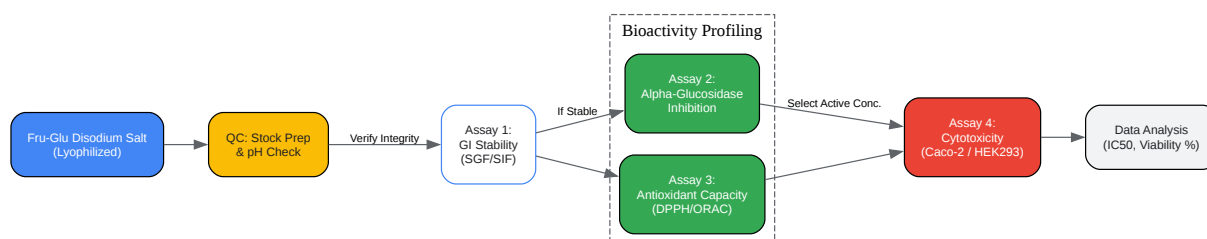
- Storage: Aliquot into single-use volumes (e.g., 50

L) and store at -80°C. Do not freeze-thaw more than once.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow of in vitro validation, ensuring that compound stability is verified before bioactivity is assessed.



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Caption: Logical workflow for Fru-Glu characterization. Stability testing in simulated fluids precedes functional assays to rule out degradation artifacts.

Protocol B: Gastrointestinal Stability Profiling

Rationale: As an orally ingested compound (or excipient), Fru-Glu must survive the acidic gastric environment. Amadori products can hydrolyze or rearrange into 3-deoxyglucosone (3-DG) under acidic conditions.

Reagents:

- Simulated Gastric Fluid (SGF): 0.2% (w/v) NaCl in 0.7% (v/v) HCl, pH 1.2.

- Simulated Intestinal Fluid (SIF): 0.05 M KH_2PO_4 , pH 6.8.

Procedure:

- Incubation: Prepare 1 mM Fru-Glu in SGF and SIF. Incubate at 37°C in a shaking water bath.
- Sampling: Aliquot samples at

minutes.
- Neutralization: Immediately neutralize SGF samples with 1M NaOH to stop acid hydrolysis.
- Quantification (HPLC-UV/Vis):
 - Column: Amino acid analysis column (e.g., cation exchange) or HILIC column.
 - Mobile Phase: Acetonitrile:Water (70:30) with 10 mM Ammonium Acetate.
 - Detection: Absorbance at 280 nm (browning intermediates) or post-column derivatization (ninhydrin) for specific quantification.
- Success Criteria:

parent compound retention after 2 hours in SGF.

Protocol C: Alpha-Glucosidase Inhibition Assay

Rationale: Amadori compounds structurally mimic disaccharides and can competitively inhibit -glucosidase, reducing carbohydrate absorption (anti-diabetic potential).

Reagents:

- Enzyme:

-Glucosidase (from *Saccharomyces cerevisiae*), 1 U/mL in 0.1 M phosphate buffer (pH 6.9).
- Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG), 5 mM.

- Positive Control: Acarbose (1 mg/mL).

Procedure:

- Plate Setup: In a 96-well plate, mix:

- 20

L Fru-Glu sample (Concentration range: 0.1 – 10 mg/mL).

- 20

L

-Glucosidase solution.

- Pre-incubation: Incubate at 37°C for 10 minutes.

- Reaction Start: Add 20

L of 5 mM pNPG.

- Kinetics: Incubate at 37°C for 20 minutes.

- Termination: Add 80

L of 0.2 M Na₂CO₃.

- Measurement: Read Absorbance at 405 nm (formation of p-nitrophenol).

Calculation:

Plot % Inhibition vs. Concentration to determine IC₅₀.

Protocol D: Cytotoxicity & Safety (Caco-2 Model)

Rationale: To validate safety for oral administration, the Caco-2 cell line (human epithelial colorectal adenocarcinoma) is the gold standard for intestinal barrier simulation.

Procedure:

- Seeding: Seed Caco-2 cells at

cells/well in a 96-well plate. Culture for 24h to allow attachment.
- Treatment:
 - Remove media.
 - Add fresh media containing Fru-Glu (0, 0.5, 1, 5, 10 mM).
 - Include Vehicle Control (Media only) and Positive Control (10% DMSO or Triton X-100).
- Incubation: 24 hours at 37°C, 5% CO₂.
- Viability Assay (CCK-8 or MTT):
 - Add 10

L CCK-8 reagent per well.
 - Incubate for 1–4 hours until orange color develops.
 - Measure Absorbance at 450 nm.
- Interpretation: Viability

relative to control indicates non-cytotoxicity.

Data Presentation & Analysis

Summary of Expected Properties

| Parameter | Method | Expected Outcome for Fru-Glu |
|-------------------|----------------------|--|
| Solubility | Visual / Gravimetric | mg/mL in water (High) |
| pH Stability | SGF (pH 1.[2]2) | Moderate degradation (formation of 3-DG) |
| Thermal Stability | 37°C vs 80°C | Stable at 37°C; Brown at |
| Enzyme Inhibition | -Glucosidase Assay | Moderate inhibition (IC50 in mM range) |
| Cytotoxicity | Caco-2 Viability | Non-toxic up to 10 mM |

Statistical Methods

- All experiments must be performed in triplicate ().
- Data should be expressed as Mean Standard Deviation (SD).
- Compare groups using One-way ANOVA followed by Dunnett's post-hoc test (vs. Control).
- Significance threshold:

References

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Sources

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